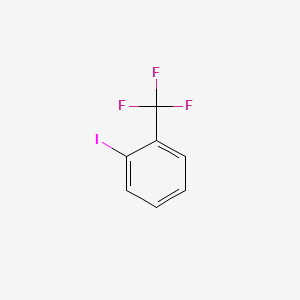

2-Iodobenzotrifluoride

Beschreibung

Significance of Fluorinated Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated compounds across numerous scientific disciplines.

The trifluoromethyl (CF3) group is a key functional group in modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.orgbeijingyuji.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a desirable substituent for modifying the properties of bioactive molecules. mdpi.comnih.govtcichemicals.com

Key impacts of the CF3 group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic breakdown in the body. mdpi.comwikipedia.org This can prolong the duration of a drug's action.

Binding Affinity: The electronic properties and size of the CF3 group can lead to stronger and more selective interactions with biological targets like enzymes and receptors. beijingyuji.comwechemglobal.com

Bioisosterism: The CF3 group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its therapeutic effects. wikipedia.org

A notable example of a drug containing a trifluoromethyl group is Fluoxetine (Prozac), an antidepressant. wikipedia.orgmdpi.com

The process of fluorination, or introducing fluorine atoms into a compound, significantly influences its stability and performance characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are central to these effects. wikipedia.orgacs.org

Key impacts of fluorination include:

Increased Thermal and Chemical Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, imparting significant stability to fluorinated compounds. mdpi.comwikipedia.org

Altered Physicochemical Properties: Fluorination can modify a molecule's acidity (pKa), dipole moment, and reactivity. tandfonline.com For instance, it can lower the basicity of nearby functional groups, which may improve a drug's absorption. tandfonline.com

Enhanced Biological Activity: In many cases, the addition of fluorine can enhance the potency and efficacy of a biologically active compound. wikipedia.org

Improved Pharmacokinetics: By increasing metabolic stability and membrane permeability, fluorination can lead to a longer half-life and better absorption of a drug in the body. wikipedia.orgtandfonline.comnih.gov

The strategic placement of fluorine can also block metabolic pathways that might otherwise deactivate a drug or produce toxic byproducts. wikipedia.org

Contextualizing 2-Iodobenzotrifluoride within Aryl Iodide Chemistry

Aryl iodides, including this compound, are important substrates in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules from simpler starting materials.

Aryl iodides are generally more reactive than their corresponding aryl bromides or chlorides in many coupling reactions, such as the Suzuki-Miyaura, and Stille reactions. nih.govutas.edu.auresearchgate.net This higher reactivity is attributed to the weaker carbon-iodine bond, which facilitates the initial step of the catalytic cycle (oxidative addition). However, challenges can arise, such as the formation of stable palladium-iodide dimers that can hinder the reaction. nih.gov Recent research has focused on developing catalyst systems that can overcome these limitations and improve the efficiency of cross-coupling reactions involving aryl iodides. nih.gov The presence of the electron-withdrawing trifluoromethyl group in this compound further influences its reactivity in these transformations.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a versatile building block in organic synthesis. Its unique combination of a reactive iodine atom and a property-modifying trifluoromethyl group makes it a valuable starting material for creating a wide range of more complex molecules.

Key research areas include:

Cross-Coupling Reactions: this compound is frequently used in palladium-, copper-, and gold-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org This allows for the synthesis of diverse structures, including biaryls and other substituted aromatic compounds.

Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov

Development of Bioactive Molecules: The trifluoromethylphenyl motif present in this compound is found in numerous biologically active compounds. Researchers utilize this starting material to synthesize new potential drug candidates, such as inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). chemicalbook.com

Material Science: The electronic properties imparted by the trifluoromethyl group make this compound and its derivatives of interest in the development of new organic electronic materials. tcichemicals.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 444-29-1 | chemicalbook.comnih.govthermofisher.comfishersci.ca |

| Molecular Formula | C7H4F3I | nih.govthermofisher.comfishersci.ca |

| Molecular Weight | 272.01 g/mol | nih.gov |

| Boiling Point | 197-198 °C (at 750 mmHg) | chemicalbook.com |

| Density | 1.939 g/mL (at 25 °C) | chemicalbook.com |

| Refractive Index | 1.531 (at 20 °C) | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZGUYVVBABKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059998 | |

| Record name | 2-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-29-1 | |

| Record name | 1-Iodo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Iodobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodobenzotrifluoride and Its Derivatives

Direct Synthesis Approaches to 2-Iodobenzotrifluoride

Direct synthesis aims to introduce an iodine atom at the C2 position of benzotrifluoride (B45747) in a single step. This approach is often challenged by the electronic properties of the trifluoromethyl group.

The direct halogenation of aromatic compounds is a fundamental transformation. However, in the case of benzotrifluoride, the trifluoromethyl (-CF3) group is strongly deactivating and meta-directing for electrophilic aromatic substitution. Consequently, direct iodination of benzotrifluoride tends to be slow and primarily yields the meta-isomer. Vapour-phase halogenation of benzotrifluoride with chlorine and bromine has been studied, resulting in a mixture of isomers where the meta-product predominates. researchgate.net Direct gas-phase iodination is noted to be impractically slow, even at high temperatures of 500°C. researchgate.net

Alternative iodinating agents and conditions have been explored to overcome the low reactivity of the benzotrifluoride ring. One method involves the use of [bis(trifluoroacetoxy)iodo]arenes, which are potent oxidants, prepared from iodoarenes using reagents like sodium percarbonate and trifluoroacetic anhydride. nih.gov Another approach describes the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine in DMSO, where iodine acts as both an oxidant and the iodine source. nih.gov

Achieving selective ortho-iodination of benzotrifluoride is challenging due to the inherent meta-directing nature of the -CF3 group. Strategies to overcome this involve directed C-H activation, where a directing group on the substrate guides the catalyst to the ortho position.

A notable advancement in this area is the use of transition metal catalysis. For instance, an iridium-catalyzed method has been developed for the selective ortho-monoiodination of benzoic acids, which possess a directing carboxyl group. nih.gov This reaction proceeds under mild conditions at room temperature and demonstrates high selectivity for mono-iodination over di-iodination. nih.gov While this example is on benzoic acid, the principle of using a directing group to achieve ortho-functionalization is a key strategy that could be adapted for benzotrifluoride derivatives bearing a suitable directing group at the 1-position.

Precursor-Based Synthesis of this compound Analogues

Given the difficulties of direct ortho-iodination, precursor-based methods are the most common and reliable routes to this compound. These methods involve synthesizing a substituted benzotrifluoride and then converting the substituent into an iodo group.

The most prevalent precursor-based synthesis of this compound starts from 2-aminobenzotrifluoride. This process utilizes the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry. wikipedia.orgnumberanalytics.combyjus.com The Sandmeyer reaction involves the conversion of a primary aryl amine into a diazonium salt, which is then displaced by a nucleophile, in this case, iodide. byjus.com

The two-step process involves:

Diazotization: 2-Aminobenzotrifluoride is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding benzenediazonium (B1195382) salt.

Iodination: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), to yield this compound. organic-chemistry.org Nitrogen gas is evolved during this step. wikipedia.org

This method provides a reliable and high-yielding pathway to the desired ortho-isomer, bypassing the selectivity issues of direct halogenation. byjus.com The required precursor, 2-aminobenzotrifluoride, can be synthesized from benzotrifluoride through a sequence of halogenation, nitration, and subsequent reduction and hydrodehalogenation. google.com

An alternative precursor-based method involves the iodine-promoted decomposition of 1-aryl-3,3-dialkyltriazenes, which serve as stable forms of aryl diazonium ions. umich.edu Another approach uses arylhydrazines, which are oxidized by iodine to form arenediazonium salt intermediates that then react to form aryl iodides. nih.gov

| Precursor | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminobenzotrifluoride | 1. NaNO₂, HCl 2. KI | This compound | Classic, reliable Sandmeyer reaction. | wikipedia.orgbyjus.comorganic-chemistry.org |

| Arylhydrazine hydrochloride | I₂, DMSO | Aryl iodide | Metal- and base-free method. | nih.gov |

| 1-Aryl-3,3-dialkyltriazene | I₂ | Aryl iodide | Mild conditions, suitable for acid-labile groups. | umich.edu |

Catalysts play a crucial role in many synthetic routes to this compound and its derivatives, primarily by enhancing reaction rates and controlling selectivity.

In the Sandmeyer reaction, copper(I) salts, such as copper(I) iodide, are often used as catalysts. wikipedia.orgbyjus.com The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and copper(II). bohrium.com This aryl radical then reacts with the halide to form the final aryl halide product, regenerating the copper(I) catalyst. wikipedia.org However, for iodination, the reaction often proceeds efficiently without a copper catalyst by simply using an iodide salt like KI. organic-chemistry.org

In the context of direct C-H functionalization, catalysts are essential for achieving otherwise difficult selectivities. As mentioned, iridium catalysts with specific ligands can direct iodination to the ortho position of a benzoic acid, overcoming the electronic bias of other substituents. nih.gov The development of catalysts that can direct the functionalization of the C-H bonds of the benzotrifluoride ring itself remains an active area of research.

Advanced Synthetic Techniques Utilizing Flow Chemistry

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of chemical intermediates. youtube.com These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents or exothermic reactions, and ease of scalability. youtube.comnih.gov

While specific literature detailing the flow synthesis of this compound is limited, the general principles of flow chemistry are highly applicable to its synthesis. For instance, the diazotization step in the Sandmeyer reaction is often exothermic and involves an unstable diazonium intermediate. Performing this reaction in a flow reactor allows for superior temperature control, minimizing the risk of thermal runaways and decomposition of the intermediate. nih.gov Subsequently, the introduction of the iodide source can be done in a second module, allowing for rapid and efficient conversion to the final product.

Continuous Flow Synthesis of Fluorinated Intermediates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including fluorinated intermediates. ncl.res.in This methodology involves conducting chemical reactions in a continuously flowing stream within a reactor, offering precise control over reaction parameters such as temperature, pressure, and residence time. seqens.com While specific literature detailing the continuous flow synthesis of this compound is not prevalent, the principles are widely applied to similar fluorinated aromatic compounds. For instance, a continuous-flow millireactor system has been successfully used for the nitration of 3-fluorobenzotrifluoride (B140190) to produce 5-fluoro-2-nitrobenzotrifluoride, demonstrating the applicability of this technology for the synthesis of substituted benzotrifluorides. researchgate.net

The generation of highly reactive intermediates like benzynes, which can be used to create functionalized biaryl compounds, has also been achieved using continuous flow protocols. rsc.org Such methods, which often involve halogen-magnesium exchange and subsequent elimination, can be adapted for the synthesis of various substituted iodoarenes. rsc.org Furthermore, two-step continuous-flow procedures involving anodic oxidation have been developed for generating cyclic iodonium (B1229267) salts from iodoarenes, showcasing the versatility of flow chemistry in manipulating iodine-containing aromatic compounds. beilstein-journals.org These examples underscore the potential for developing a dedicated continuous flow process for this compound, promising enhanced efficiency and safety over traditional batch methods.

Advantages of Flow Chemistry in Producing High-Value Chemicals

Flow chemistry offers significant advantages over traditional batch processing, particularly for the production of high-value and specialty chemicals like fluorinated intermediates. seqens.commt.com These benefits stem from the inherent design of continuous flow reactors.

Key Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors utilize small reaction volumes (low inventory), which dramatically reduces the risks associated with highly exothermic or hazardous reactions. freactor.comstolichem.com This allows for the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in large-scale batch reactors. mt.comfreactor.com

Precise Process Control: Key reaction parameters, including mixing, heating, and residence time, are controlled with high precision. ncl.res.inmt.com This superior control leads to better reproducibility, higher product yields, and improved impurity profiles. mt.commt.com

Increased Efficiency and Throughput: Continuous production minimizes downtime associated with filling, heating, cooling, and cleaning batch reactors. seqens.com The ability to operate at elevated temperatures significantly enhances reaction rates, leading to higher productivity and throughput. freactor.comstolichem.com

Scalability and Quality: Scaling up a process from the laboratory to industrial production is often more straightforward and reliable in flow chemistry. seqens.com The consistent reaction conditions ensure uniform product quality, regardless of the production scale. seqens.com

Access to Novel Reaction Space: Flow chemistry enables reactions to be performed under conditions that are inaccessible in batch mode, such as superheating solvents by applying pressure, which can unlock new reaction pathways and improve selectivity. freactor.com

These advantages make continuous flow a transformative technology for the pharmaceutical and fine chemical industries, enabling safer, more efficient, and consistent production of valuable compounds. mt.commt.com

Oxidative Fluorination Pathways for Aryl Iodides

Oxidative fluorination of aryl iodides is a key strategy for synthesizing hypervalent iodine compounds, which are valuable reagents in their own right. A particularly mild and effective method utilizes a combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). nih.govnih.gov

Synthesis of Aryl I(III)- and I(V)-Fluorides from Iodoarenes

A mild and efficient approach for the synthesis of difluoro(aryl)-λ³-iodanes (aryl-IF₂) and tetrafluoro(aryl)-λ⁵-iodanes (aryl-IF₄) from iodoarenes has been developed using TCICA as the oxidant and KF as the fluoride source. nih.govrsc.org This method avoids the use of harsh and hazardous fluorinating agents like F₂ or SF₄. nih.govrsc.org The reaction conditions are generally mild and provide selective access to either the iodine(III) or iodine(V) derivatives. nih.gov

The synthesis of aryl-IF₄ compounds proceeds smoothly for iodoarenes with either electron-withdrawing groups (e.g., halogens, trifluoromethyl) or mild electron-donating groups. rsc.org

Table 1: Synthesis of Selected Aryl-IF₄ Compounds via TCICA/KF Method

| Starting Iodoarene | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Phenyl-IF₄ | 94 |

| 1-Fluoro-4-iodobenzene | (4-Fluorophenyl)-IF₄ | 92 |

| 1-Chloro-4-iodobenzene | (4-Chlorophenyl)-IF₄ | 93 |

| 1-Bromo-4-iodobenzene | (4-Bromophenyl)-IF₄ | 90 |

| 1-Iodo-4-(trifluoromethyl)benzene | (4-(Trifluoromethyl)phenyl)-IF₄ | 88 |

| 1-Iodo-4-methylbenzene | (4-Methylphenyl)-IF₄ | 79 |

Data sourced from research findings. rsc.org Yields were determined by ¹⁹F NMR.

Influence of Substituent Patterns on Oxidative Fluorination

A remarkable feature of the TCICA/KF fluorination method is that the selective synthesis of aryl-IF₂ versus aryl-IF₄ is controlled primarily by the substitution pattern of the starting iodoarene. nih.govrsc.org The presence of an ortho-substituent on the iodoarene ring strongly inhibits the further oxidation of the initially formed aryl-IF₂ (I(III)) compound to the corresponding aryl-IF₄ (I(V)) species. nih.govnih.gov

This ortho-effect is observed for a wide range of electron-withdrawing groups, including trifluoromethyl, fluoro, chloro, bromo, ester, and nitro groups. rsc.org For instance, while 4-iodobenzotrifluoride (B1294960) is readily converted to its IF₄ derivative, the presence of an ortho-trifluoromethyl group in this compound would favor the formation of the aryl-IF₂ product, 2-(difluoroiodo)benzotrifluoride. rsc.orgrsc.org Even a single ortho-fluorine substituent is sufficient to significantly hinder the formation of the aryl-IF₄ product. nih.gov This substituent-based control provides a predictable and powerful tool for selectively accessing either I(III) or I(V) fluorinated compounds. nih.govrsc.org

Mechanistic Aspects of TCICA/KF Mediated Fluorination

Detailed mechanistic studies, including kinetic, computational, and NMR analyses, have shed light on the role of the ortho-substituent in the TCICA/KF mediated fluorination. nih.govlse.ac.uk The findings indicate that the ortho-substituent plays a crucial role in inhibiting the second oxidative fluorination step, which is the conversion of the aryl-IF₂ intermediate to the final aryl-IF₄ product. nih.govnih.gov

While hydrolysis experiments suggest that an ortho-substituent has only a minor stabilizing effect on the aryl-IF₂ product once it is formed, its primary influence is kinetic. nih.gov It acts to prevent or slow down the further oxidation of the iodine(III) center to the iodine(V) state during the reaction with TCICA and KF. nih.gov This inhibition is a key factor in the observed selectivity. nih.gov The discovery and understanding of this TCICA/KF approach have provided a safer and more predictable route to valuable aryl-IF₂ and aryl-IF₄ compounds, which were previously difficult to access. rsc.orgnih.govresearchgate.net

Reactivity and Mechanistic Studies of 2 Iodobenzotrifluoride

Cross-Coupling Reactions Involving 2-Iodobenzotrifluoride

The carbon-iodine bond in this compound is the most reactive among the corresponding aryl halides (I > Br > Cl > F) for oxidative addition to low-valent transition metal centers, such as Palladium(0). rsc.org This high reactivity makes it an excellent electrophilic partner in a wide range of cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an ideal substrate for these transformations. The general catalytic cycle for a Pd(0)-catalyzed cross-coupling reaction involving this compound (Ar-I) and an organometallic reagent (R-M) typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation: The organic group (R) from the organometallic reagent (R-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R).

Reductive Elimination: The coupled product (Ar-R) is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com this compound is an effective electrophile for this reaction, coupling with various arylboronic acids to produce functionalized 2-(trifluoromethyl)biphenyl (B1313366) derivatives. rsc.org The reaction is widely used for the synthesis of polychlorinated biphenyls (PCBs) and their derivatives and is particularly efficient for substrates with fewer than two ortho-chlorine substituents. researchgate.net

The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with sterically hindered or electronically challenging substrates. researchgate.net For instance, the coupling of sterically hindered partners may require specialized, bulky phosphine (B1218219) ligands to promote efficient catalytic turnover. researchgate.net

| Coupling Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)2 (3) | PPh3 | K3PO4 | Toluene | 101 | Moderate | |

| (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/H2O | 100 | High | researchgate.net |

| (3,4,5-Trifluorophenyl)boronic acid | Pd2(dba)3 (2) | CyJohnPhos | K3PO4 | Dioxane | 100 | 83 | acs.org |

| Cyclohexen-1-ylboronic acid | 10% Pd/C (10) | - | K2CO3 | DME/H2O | 25 | High | nih.gov |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govnih.gov This reaction is noted for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophile. This compound serves as a competent electrophilic partner, readily undergoing oxidative addition to the Pd(0) center before transmetalation with the organozinc compound. researchgate.net

The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnCl2 or ZnBr2. thieme-connect.deresearchgate.net The choice of ligand is critical, with bulky electron-rich phosphines such as X-Phos and SPhos often providing excellent results for coupling with challenging substrates like aryl chlorides or hindered partners. nih.govnih.gov

| Coupling Partner | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield | Reference |

| (Thiophen-2-yl)zinc chloride | Pd2(dba)3 (2.5) | X-Phos | THF | 25 | High | nih.gov |

| (Serine-derived)zinc iodide | Pd2(dba)3 (2.5) | SPhos | THF | 25 | High | nih.gov |

| (1-Isochromanyl)zinc bromide | Pd(PPh3)4 (5) | - | THF | 65 | Good | researchgate.net |

| Alkylzinc halide | Pd2(dba)3 (2) | PCyp3 | THF/NMP | 80 | Good | nih.gov |

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amine nucleophiles, including primary and secondary amines, amides, and heterocycles. wikipedia.orgwuxiapptec.com Given the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation. wuxiapptec.com The reaction typically requires a palladium precursor, a phosphine ligand, and a base. nih.gov

The catalytic cycle is similar to other cross-coupling reactions, but the nucleophilic substitution on the Pd(II) intermediate involves the amine, and the choice of base is critical to facilitate this step without causing side reactions. wuxiapptec.com Sterically hindered phosphine ligands, often biarylphosphines developed by Buchwald and others, are essential for achieving high efficiency, particularly with less reactive aryl chlorides or challenging amine substrates. wikipedia.orgorganic-chemistry.org

| Amine Partner | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield | Reference |

| Morpholine | Pd(OAc)2 | Biarylphosphine | NaOtBu | Toluene | 80-100 | High | wuxiapptec.com |

| Aniline | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | High | wikipedia.org |

| Benzamide | Pd-NHC catalyst | - | K2CO3 | Dioxane | 80-90 | Good | organic-chemistry.org |

| Primary Alkylamine | [PdCl(allyl)]2 | Biarylphosphine | LiHMDS | THF | 25-60 | High | wuxiapptec.com |

Palladium-catalyzed hydroarylation involves the addition of a C-H bond of an arene across an unsaturated C-C multiple bond (an alkene or alkyne). While direct C-H activation of an arene is a common strategy, an alternative pathway involves the use of an aryl halide like this compound. In this variant, the reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by insertion of the alkene into the Ar-Pd bond. The resulting alkyl-palladium intermediate then undergoes protonolysis or β-hydride elimination followed by reductive elimination to yield the hydroarylated product and regenerate the catalyst.

While less common than cross-coupling, related transformations such as hydroalkoxylation, where an alcohol adds across an alkene, have been developed. rsc.org These reactions demonstrate the principle of palladium-catalyzed addition to olefins, a mechanistic pathway that could potentially be applied to the hydroarylation of alkenes with this compound under appropriate conditions.

The success of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the choice of ligands and additives. nih.govnih.gov

Ligands: Phosphine ligands are most common. Their role is to stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle.

Electron-rich and bulky ligands (e.g., tri(tert-butyl)phosphine, X-Phos, SPhos) are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. acs.orgnih.gov This is particularly crucial for coupling less reactive electrophiles or sterically demanding substrates.

Bidentate ligands like BINAP and DPPF can enhance catalyst stability and prevent the formation of inactive palladium dimers, leading to higher yields and reaction rates in certain C-N and C-C couplings. wikipedia.org

Additives: The primary additives are bases, which play multiple roles in the catalytic cycle.

In Suzuki couplings , the base (e.g., K3PO4, K2CO3, Cs2CO3) is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center. researchgate.net

In Buchwald-Hartwig aminations , a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is typically required to deprotonate the amine, forming the active nucleophile for substitution at the palladium center. wuxiapptec.com

In some cases, additives can alter the course of a reaction. For example, the absence of a base in certain oxidative Pd(II) catalysis protocols can prevent undesired homo-coupling side reactions. nih.gov

The interplay between the palladium precursor, ligand, and additives creates a complex system that must be optimized for each specific transformation involving this compound to achieve the desired outcome efficiently.

| Reaction Type | Ligand Type | Common Ligands | Additive (Base) | Effect | Reference |

| Suzuki Coupling | Bulky Monophosphine | XPhos, SPhos, CyJohnPhos | K3PO4, K2CO3 | Promotes coupling of hindered substrates, high yields. | acs.org |

| Suzuki Coupling | Triphenylphosphine | PPh3 | K3PO4, NaOCH3 | Standard, effective for non-demanding substrates. | |

| Negishi Coupling | Bulky Monophosphine | X-Phos, SPhos | None (Organozinc) | Enables coupling of challenging heterocyclic reagents. | nih.govnih.gov |

| C-N Coupling | Bidentate Phosphine | BINAP, DPPF | NaOtBu | High rates and yields for primary amines. | wikipedia.org |

| C-N Coupling | Bulky Monophosphine | Biarylphosphines | NaOtBu, LiHMDS | Broad substrate scope, effective for many amine types. | wuxiapptec.com |

Nickel-Catalyzed Cross-Coupling Reactions

This compound is a key substrate in various nickel-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. The unique properties of nickel catalysts, such as their ability to access multiple oxidation states (from Ni(0) to Ni(IV)) and engage in one-electron pathways, make them particularly effective for activating the C-I bond in electron-deficient aromatic compounds like this compound. squarespace.com These reactions often exhibit distinct reactivity compared to their palladium-catalyzed counterparts. squarespace.com

Mechanistic Insights into Ni(I)/Ni(III) Cycles

While nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, including Ni(0)/Ni(II) cycles, the Ni(I)/Ni(III) catalytic cycle is often proposed, particularly in cross-electrophile coupling reactions. squarespace.comnih.gov This pathway is distinct from the more common two-electron processes and involves single-electron transfer (SET) steps, leading to radical intermediates. squarespace.com

A general proposed mechanism for the cross-electrophile coupling of an aryl iodide, such as this compound, with an alkyl halide is initiated by the oxidative addition of the aryl iodide to a Ni(0) species. nih.gov The resulting arylnickel(II) intermediate is often the catalyst's resting state. nih.gov This species then reacts with an alkyl radical, which can be generated from the alkyl halide, to form a diorganonickel(III) intermediate. nih.gov Subsequent reductive elimination from this Ni(III) species yields the cross-coupled product and a Ni(I) species. nih.gov The catalytic cycle is completed when the Ni(I) species reacts with the alkyl iodide to regenerate the alkyl radical and a Ni(II) dihalide. nih.gov

Recent studies have provided more detailed insights into these cycles. For instance, in the asymmetric coupling of iodoarenes with aziridines, a 'sequential reduction' pathway has been suggested where the oxidative addition of the aryl iodide to Ni(0) is followed by reduction of the resulting Ni(II) species to a Ni(I) species. squarespace.com This Ni(I) intermediate then activates the second electrophile to form a radical that combines with the nickel center to generate a Ni(III) species, which then undergoes reductive elimination. squarespace.com

Application in C-S and C-O Bond Formation

Nickel catalysis is a powerful tool for the formation of C-S and C-O bonds using aryl halides like this compound. The high reactivity of nickel catalysts allows for the activation of even less reactive C-O bonds, such as those in aryl ethers, for C-C bond formation, indicating their potential for C-S and C-O coupling as well. rsc.org

For C-S bond formation, nickel-catalyzed trifluoromethylthiolation of Csp²–O bonds has been developed, showcasing the ability of nickel to facilitate the introduction of valuable functional groups. rsc.org This methodology allows for the C–SCF₃ coupling of various aryl triflates and nonaflates under mild and operationally simple conditions. rsc.org The success of these reactions is often dictated by the catalyst's ability to tolerate the functional groups present in the substrates. rsc.org

In the realm of C-O bond formation, nickel-catalyzed cross-coupling reactions between aryl chlorides and alcohols have been achieved in aqueous micellar environments. researchgate.net This highlights the versatility of nickel catalysis, even in the presence of water, which can be challenging for many transition metal-catalyzed reactions. researchgate.net Furthermore, an intramolecular nickel-catalyzed C-O bond formation between vinyl halides and alcohols has been developed, with zinc powder being a crucial additive for high catalyst turnover. researchgate.net

Role of Ligand Design in Nickel Catalysis

Ligand design is paramount in nickel catalysis, as it governs the catalyst's activity, selectivity, and stability. The choice of ligand can influence the electronic and steric properties of the nickel center, thereby dictating the course of the reaction.

Electron-deficient olefin (EDO) ligands, for example, have been shown to promote the formation of quaternary carbon centers in Ni-catalyzed Csp³-Csp³ cross-coupling reactions with aziridines. nih.gov One such ligand, Fro-DO, accelerates the turnover-limiting C-C reductive elimination by lowering the energy of the LUMO. nih.gov Its unique effectiveness stems from its ability to favorably associate with Ni(II) intermediates through a stabilizing donor-acceptor interaction between its sulfonyl group and the Ni(II) center. nih.gov

In contrast, the design of electron-deficient π-acceptor ligands can favor reductive elimination, which is particularly important in reactions where β-hydride elimination is a competing pathway. chemrxiv.org For instance, a benzonitrile-containing ligand has been designed for cross-coupling reactions involving tertiary nucleophiles. chemrxiv.org This ligand acts as an electron-acceptor to promote reductive elimination over β-hydride elimination and to stabilize low-valent nickel species. chemrxiv.org

The diversity of ligand structures is crucial for expanding the scope of nickel-catalyzed reactions. Mining large, structurally diverse compound libraries from pharmaceutical companies has emerged as a strategy to discover new ligand core structures. nih.gov This approach led to the identification of primary pyridyl-2-carboxamidines and (2-pyridyl)-substituted aliphatic N-heterocycles as effective ligands for the challenging cross-electrophile coupling of aryl halides with alkyl halides. nih.gov

Spectroscopic and electrochemical methods are also employed to understand the influence of ligands on the electronic structure of nickel catalysts. nih.govresearchgate.net Studies on Ni(II)-bis(indanyloxazoline)-dihalide complexes have shown that the ligand field strength can be directly related to the energies of the nickel-based redox-active molecular orbitals and, consequently, the complex's redox potentials. nih.gov

Other Metal-Catalyzed Transformations

Beyond nickel, other metals catalyze important transformations of this compound and related aryl iodides.

Insertion Reactions with Zinc

The insertion of zinc into the carbon-iodine bond of aryl iodides is a key step in the formation of organozinc reagents, which are valuable intermediates in organic synthesis. Mechanochemical methods, using a ball mill, have been explored for the insertion of zinc into various porphyrins. nsf.gov While not directly involving this compound, this research provides insights into the factors influencing zinc insertion reactions. The reaction rate is affected by variables such as the zinc source (zinc acetate (B1210297) being more effective than zinc chloride), the presence of a base, and the mechanical energy input. nsf.gov For instance, the insertion of zinc into meso-tetraphenylporphyrin was significantly faster with zinc acetate compared to zinc perchlorate. nsf.gov

Borylation of Aryl Iodides

The borylation of aryl iodides, including this compound, is a crucial reaction for the synthesis of arylboronic esters. These compounds are versatile building blocks, most notably in Suzuki-Miyaura cross-coupling reactions.

Metal-catalyzed C-H borylation reactions are an alternative route to organoboron compounds. wikipedia.org However, for aryl iodides, direct C-I bond functionalization is common. While transition metals like palladium and iridium are widely used, there is growing interest in using more earth-abundant metals such as copper, zinc, and nickel. researchgate.net

A metal-free radical borylation of aryl iodides has been developed using B₂cat₂ in DMF under blue LED irradiation. researchgate.net In this process, an aryl radical is generated and subsequently trapped by a diboron (B99234) species. researchgate.net Iron has also been investigated as a catalyst for C-H borylation, particularly for heteroarenes like furans and thiophenes, under blue light irradiation. nih.gov Mechanistic studies suggest the involvement of both C-H metallation and the formation of an iron boryl species. nih.gov

The following table summarizes some of the catalysts and reagents used in the borylation of aryl halides.

Table 1: Catalysts and Reagents in Borylation Reactions

| Borylation Reaction Type | Catalyst/Reagent | Substrate Scope | Reference |

| Metal-free radical borylation | B₂cat₂ / blue LED | Aryl iodides | researchgate.net |

| Iron-catalyzed C-H borylation | Iron catalyst / blue light | Furans, Thiophenes | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This pathway is distinct from SN1 and SN2 reactions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.com For SNAr to occur, the aromatic ring must be activated by substituents that can stabilize the negative charge of the intermediate formed during the reaction. imperial.ac.ukpressbooks.pub

Electron-Withdrawing Effects of Trifluoromethyl Group on SNAr

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. nih.gov This effect is primarily inductive, pulling electron density from the ring and making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.govcore.ac.uk

In the context of SNAr reactions, the -CF3 group activates the aryl halide towards nucleophilic attack. byjus.com Its presence, particularly at the ortho or para positions relative to the leaving group (the iodine atom in this compound), helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects. wikipedia.orgpressbooks.pub This stabilization of the intermediate is crucial for the progression of the SNAr mechanism. imperial.ac.ukresearchgate.net The strong electron-withdrawing nature of the -CF3 group enhances the rate of nucleophilic aromatic substitution compared to non-substituted or less-activated aromatic rings. pressbooks.pubnih.gov

Table 1: Influence of Electron-Withdrawing Groups on SNAr Reactivity

| Substituent | Position Relative to Leaving Group | Effect on SNAr Reactivity |

|---|---|---|

| Trifluoromethyl (-CF3) | ortho, para | Strong activation |

| Nitro (-NO2) | ortho, para | Strong activation |

| Cyano (-CN) | ortho, para | Activation |

| Acyl (-COR) | ortho, para | Activation |

This table illustrates the activating effect of various electron-withdrawing groups on the rate of nucleophilic aromatic substitution, with the trifluoromethyl group being a strong activator.

Competitive Pathways in Aryl Halide Reactivity

The reactivity of aryl halides like this compound is not limited to a single pathway. Several competitive mechanisms can operate depending on the reaction conditions and the nature of the reactants.

One significant area of study is the continuum between a stepwise (classical SNAr) and a concerted (cSNAr) mechanism. imperial.ac.ukstrath.ac.uk The classical SNAr mechanism involves a two-step process with the formation of a distinct Meisenheimer intermediate. wikipedia.orgstrath.ac.uk However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond-formation and bond-breaking occur in a single transition state, without a stable intermediate. imperial.ac.ukstrath.ac.uk The favorability of a concerted mechanism generally increases for more electron-rich aromatic systems, while a stepwise mechanism is more likely with strong electron-withdrawing groups that stabilize the Meisenheimer intermediate. strath.ac.uk

Another competitive pathway is the formation of aryne intermediates. nsf.gov This typically occurs under strongly basic conditions and involves an elimination-addition mechanism. pressbooks.pub For a substituted aryl halide, this can lead to a mixture of products as the incoming nucleophile can attack at two different positions on the aryne. pressbooks.pub While diaryliodonium salts are known aryne precursors, the conditions can be controlled to favor or suppress this pathway in competition with direct nucleophilic substitution. nsf.govresearchgate.net

Radical-based mechanisms, such as the SRN1 (substitution nucleophilic radical) pathway, can also compete with SNAr. strath.ac.uk These reactions proceed via the formation of an aryl radical anion and are distinct from the polar, two-electron process of the standard SNAr mechanism. strath.ac.uk

Radical Reactions and Photoredox Catalysis

Beyond polar reactions, this compound can participate in reactions involving radical intermediates. The generation and subsequent transformation of aryl radicals have become a significant area of synthetic chemistry, particularly with the rise of photoredox catalysis. rsc.org

Generation of Aryl Radical Species from this compound

Aryl radicals can be generated from aryl halides, including this compound, through single-electron transfer (SET) processes. nih.govnih.gov The presence of an electron-withdrawing group like -CF3 makes the aryl iodide more susceptible to reduction, facilitating the formation of the corresponding aryl radical upon cleavage of the carbon-iodine bond. nih.gov Methods for generating these radicals include the use of photo-excited catalysts or direct photo-excitation. nih.govchemrxiv.org For instance, aryl iodides bearing electron-withdrawing groups are suitable substrates for reduction via two-photon excitation to generate aryl radicals. nih.gov

Visible-Light-Induced Transformations of Organohalides

The advent of visible-light photoredox catalysis has provided powerful and sustainable methods for organic synthesis. nih.govnih.gov These reactions often utilize a photocatalyst that, upon absorbing visible light, can engage in electron transfer processes to activate organic substrates. nih.gov Haloarenes, including this compound, can be transformed under these mild conditions. chemrxiv.orgchemrxiv.org A photocatalyst, such as a ruthenium or iridium complex, or even a heterogeneous catalyst like TiO₂, can be excited by visible light and then reduce the aryl iodide to generate an aryl radical. nih.govnih.govchemrxiv.org This radical can then participate in various bond-forming reactions. rsc.org

Table 2: Examples of Visible-Light-Induced Reactions

| Reaction Type | Catalyst Type | Substrate Class | Key Intermediate |

|---|---|---|---|

| Indole Synthesis | Homogeneous (e.g., Eosin Y, Ru(bpy)₃) | Styryl Aryl Azides | Nitrene Radical |

| Borylation | Heterogeneous (e.g., TiO₂) | Haloarenes | Aryl Radical |

This table provides examples of transformations enabled by visible-light photocatalysis, highlighting the generation of radical intermediates from various precursors.

Metal-Free Borylation via Radical Mechanism

A significant application of radical generation from aryl iodides is their use in borylation reactions to form valuable arylboronic esters. nih.govd-nb.info Notably, these transformations can be achieved under metal-free conditions. nih.govorganic-chemistry.org In a typical metal-free radical borylation, an aryl iodide like this compound reacts with a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂) or bis(pinacolato)diboron (B136004) (B₂pin₂), under conditions that promote the formation of an aryl radical. nih.govpku.edu.cn The reaction can be initiated by light or by a chemical initiator. d-nb.inforsc.org The generated aryl radical then reacts with the diboron species to form the borylated product. organic-chemistry.orgpku.edu.cn These methods are valued for their operational simplicity and high tolerance for various functional groups. nih.govorganic-chemistry.org

Table 3: Comparison of Borylation Methods for Aryl Iodides

| Method | Catalyst/Initiator | Key Features |

|---|---|---|

| Metal-Free Radical Borylation | Light, Pyridine, CsF | Mild conditions, avoids transition metals, good functional group tolerance. nih.govorganic-chemistry.org |

| Transition-Metal-Free Borylation | t-BuOLi, MeOH | Operationally simple, uses commercially available reagents. pku.edu.cn |

This table summarizes different approaches to the borylation of aryl iodides, emphasizing metal-free and photocatalytic radical-based strategies.

C-F Bond Activation and Transformation

The activation and subsequent transformation of carbon-fluorine (C-F) bonds are of significant interest in synthetic chemistry due to the prevalence of fluorinated compounds in pharmaceuticals and materials science. However, the high bond dissociation energy of the C-F bond presents a considerable challenge.

Selective Transformations of Aromatic Trifluoromethyl Groups

The trifluoromethyl (-CF3) group is a common motif in many bioactive molecules. Its selective transformation into other functional groups is a key area of research. Generally, this involves the cleavage of one or more C-F bonds. Transition-metal-mediated processes are a common strategy to achieve this. nih.gov These reactions often proceed through β- or α-fluorine elimination from an organometallic intermediate. nih.gov While these methods have been applied to various trifluoromethyl-substituted arenes, specific studies detailing the selective transformation of the trifluoromethyl group in this compound are not prominently featured in the surveyed literature.

C-F Cleavages in Benzodifluorides

The conversion of a trifluoromethyl group to a difluoromethyl (-CF2H) or a difluoromethylene (-CF2-) group is a valuable transformation. This hydrodefluorination (HDF) or functionalization often relies on transition-metal-free conditions using strong Lewis acids or photoinduced methods. scispace.com For instance, visible-light-induced C-F bond activation has been employed for the difluoroalkylation of indoles using trifluoromethylated arenes. nih.gov However, the application of these techniques specifically to this compound to form 2-iodobenzodifluoride derivatives is not explicitly documented in the available search results.

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, understanding transition states, and predicting spectroscopic properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT studies are widely used to elucidate the mechanisms of various chemical reactions, including those involving C-C bond activation and cycloadditions. nih.gov Such studies can provide insights into the role of catalysts and the feasibility of different reaction pathways. While DFT has been applied to understand the C-I bond activation in related aryl iodides and the general principles of C-F bond activation, specific DFT studies on the reaction mechanisms of this compound are not found in the provided search results.

Understanding Transition States and Reaction Pathways

The exploration of reaction pathways and the characterization of transition states are crucial for understanding reaction kinetics and selectivity. arxiv.org Computational methods can map potential energy surfaces and identify the structures of transition states. arxiv.org Although general computational workflows exist for finding transition states, researchgate.net their specific application to the reactions of this compound is not detailed in the available literature.

Structural and Spectroscopic Correlation with Theoretical Predictions

A strong correlation between theoretically predicted and experimentally measured structural and spectroscopic data provides validation for computational models. While general methodologies for such correlations exist, for instance in the study of complex biological systems, specific studies that correlate the theoretical predictions of the structure and spectroscopic properties of this compound with experimental data are not present in the search results. Basic physical properties of this compound, such as its boiling point and density, are available. chemicalbook.com

Applications of 2 Iodobenzotrifluoride in Advanced Synthesis

Pharmaceutical and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. 2-Iodobenzotrifluoride serves as a key building block in this context, enabling the introduction of the trifluoromethyl (CF3) moiety into target molecules.

Key Intermediate in Drug Candidate Synthesis

This compound functions as a critical reagent in the multi-step synthesis of various pharmaceutical compounds. chemicalbook.com It is employed in the preparation of aminoalkoxyphenylbenzamides, which have been studied for their inhibitory effects on cyclooxygenase-1 (COX-1). chemicalbook.com The presence of the trifluoromethyl group is often crucial for the biological activity of the final molecule.

Development of Fluorinated Pharmaceuticals

The strategic introduction of fluorine into drug molecules can significantly improve their properties. nih.govnih.gov Fluorine-containing functional groups, such as the trifluoromethyl group provided by this compound, can enhance a drug's metabolic stability, binding affinity, and lipophilicity, which affects its absorption and distribution in the body. nih.govmdpi.com Approximately 20-25% of all approved small-molecule pharmaceuticals contain fluorine, underscoring the importance of fluorinated intermediates. researchgate.net

Synthesis of Compounds Targeting Neurological Disorders

The compound is utilized in the synthesis of molecules with potential applications in treating neurological disorders. chemicalbook.comnih.gov For instance, it is a reagent in the preparation of compounds that exhibit cyclooxygenase-1 (COX-1) inhibitory activity. chemicalbook.com As cyclooxygenase enzymes are implicated in the neuroinflammation associated with neurodegenerative diseases, their inhibitors are a subject of significant research. nih.gov

Synthesis of Aminoalkoxyphenylbenzamides and Tricyclic Chromenoimidazole Derivatives

Specific applications of this compound include its use as a reagent in the synthesis of aminoalkoxyphenylbenzamides and tricyclic 4,4-dimethyl-3,4-dihydrochromeno[3,4-d]imidazole derivatives. chemicalbook.com The latter have been investigated as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. chemicalbook.com

Agrochemical Development

The unique properties of fluorine that are beneficial in pharmaceuticals are also highly valuable in the agrochemical industry. A significant portion of modern agrochemicals, estimated at 30-40%, contain at least one fluorine atom. researchgate.net The trifluoromethyl group is a particularly common feature in pesticides. nih.gov The development of fluorinated pesticides has been a major trend in the crop protection industry over the last two decades. nih.gov As a key trifluoromethyl-containing building block, this compound represents an important intermediate for the synthesis of new and effective agrochemicals.

Research Findings on this compound Applications

| Application Area | Specific Use | Key Research Finding | Citations |

| Pharmaceuticals | Key Intermediate | Acts as a reagent in the preparation of aminoalkoxyphenylbenzamides. | chemicalbook.com |

| Pharmaceuticals | Neurological Disorders | Used to synthesize compounds with cyclooxygenase-1 (COX-1) inhibitory activity. | chemicalbook.comnih.gov |

| Pharmaceuticals | Inflammation | Utilized in the synthesis of tricyclic chromenoimidazole derivatives as potential mPGES-1 inhibitors. | chemicalbook.com |

| General Synthesis | Fluorination Strategy | The trifluoromethyl group can increase potency, lipophilicity, and metabolic stability in bioactive molecules. | nih.govnih.govmdpi.com |

| Agrochemicals | Building Block | Fluorinated compounds, particularly those with trifluoromethyl groups, are prevalent in modern agrochemicals. | researchgate.netnih.gov |

Materials Science and Functional Materials

In materials science, the precise control of a material's properties at the molecular level is paramount. This compound is a valuable reagent for creating functional materials due to its unique combination of a property-tuning trifluoromethyl group and a synthetically versatile iodo group.

The development of advanced materials for applications such as optical coatings requires components with high thermal stability and specific refractive indices. mdpi.com Fluorinated compounds are often used to achieve these desired properties. mdpi.com The incorporation of the strongly electron-withdrawing trifluoromethyl group from a precursor like this compound can significantly alter the electronic and, consequently, the optical and electrical properties of a molecule or material. researchgate.net This allows for the fine-tuning of a material's bandgap, which is a critical parameter for optical transparency and electronic behavior. mdpi.com Furthermore, thermal properties, such as heat capacity and thermal conductivity, are crucial for the stability and performance of materials exposed to varying temperatures or high-power light sources. mdpi.com The introduction of fluorine can influence these characteristics, making fluorinated building blocks useful in designing materials for demanding environments.

This compound is classified as a fluorinated building block, indicating its role in the synthesis of larger, more complex molecules, including polymers. tcichemicals.com The creation of fluorinated electroactive polymers (FEPs) is an area of significant research, with applications ranging from sensors and actuators to non-volatile memories. researchgate.net The iodine atom on the this compound molecule serves as a handle for polymerization reactions, such as metal-catalyzed cross-coupling, allowing it to be incorporated into a polymer chain. The attached trifluoromethyl group then imparts unique properties to the resulting polymer, such as chemical resistance, thermal stability, and specific electronic characteristics.

The field of organic electronics relies on the synthesis of novel organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netsigmaaldrich.com The performance of these materials is dictated by their molecular structure. This compound is an ideal starting material for building these organic semiconductors.

The primary strategy involves creating extended π-conjugated systems, which are essential for charge transport. researchgate.net The iodine atom in this compound is a reactive site perfectly suited for cross-coupling reactions (e.g., Suzuki, Sonogashira) that link aromatic rings together, thereby extending conjugation. Simultaneously, the trifluoromethyl group tunes the electronic properties of the molecule, such as its electron affinity and ionization potential. This tuning is critical for optimizing charge injection and transport in electronic devices. researchgate.net The use of silylethyne-substituted pentacenes is one example where functionalization has been used to tune the electronic and structural properties of an organic semiconductor. sigmaaldrich.com

Table 2: Contribution of Functional Groups in this compound to Organic Electronic Materials

| Functional Group | Position | Role in Synthesis | Impact on Material Properties |

| Iodo (-I) | 2 | Reactive site for cross-coupling reactions (e.g., Suzuki, Heck) | Enables the construction of extended π-conjugated systems required for charge transport researchgate.netsigmaaldrich.com |

| Trifluoromethyl (-CF3) | 1 | Stable, non-reactive group | Strongly electron-withdrawing; tunes HOMO/LUMO energy levels, enhances electron affinity, and can improve material stability researchgate.net |

Synthesis of Complex Organic Architectures

This compound is a powerful reagent for the construction of complex organic architectures. Its utility stems from the orthogonal reactivity of its two key functional groups: the stable, property-modifying trifluoromethyl group and the reactive iodo group. tcichemicals.com This "ortho" arrangement allows for the synthesis of sterically constrained and electronically tuned molecules that would be difficult to prepare by other means.

The compound serves as a fundamental building block in modern synthetic chemistry. tcichemicals.com The iodine atom is readily transformed through a wide array of reactions, most notably palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. This enables chemists to strategically attach the trifluoromethylphenyl unit to a larger molecular scaffold, a critical step in the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. nih.govchemicalbook.com

Advanced Analytical and Spectroscopic Characterization in 2 Iodobenzotrifluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-iodobenzotrifluoride and its derivatives.

¹⁹F NMR for Fluorinated Compound Analysis

Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. magritek.com The chemical shift of the -CF₃ group in this compound provides a clear diagnostic signal. For instance, in deuterated chloroform (B151607) (CDCl₃), the trifluoromethyl group of a related compound, 4-trifluoromethyl-1,1'-biphenyl, exhibits a sharp singlet at approximately -62.4 ppm. rsc.org The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, making this technique useful for confirming the presence and purity of the fluorinated compound. magritek.com Standard reference compounds like trifluorotoluene (-63.72 ppm) are often used for calibration. colorado.edu

Dynamic NMR Studies for Structural Insights

While specific dynamic NMR (DNMR) studies on this compound are not extensively documented in readily available literature, the principles of DNMR are applicable to understanding potential dynamic processes. DNMR is employed to study molecules that are undergoing chemical exchange processes on the NMR timescale, such as conformational changes or intramolecular rearrangements. For related hypervalent iodine compounds, variable temperature ¹⁷O-NMR studies have been used to investigate the interchange of oxygen atoms in acyloxy groups, revealing activation free energies for these dynamic processes. nih.gov Such studies on derivatives of this compound could provide insights into rotational barriers around the C-C or C-I bonds and other structural dynamics.

Use of NMR in Reaction Monitoring and Yield Determination

NMR spectroscopy is a crucial tool for monitoring the progress of chemical reactions involving this compound and for determining reaction yields. jhu.eduosf.io Both ¹H and ¹⁹F NMR can be utilized to track the disappearance of starting materials and the appearance of products in real-time. magritek.com For example, in trifluoromethylation reactions where this compound is a reactant, ¹⁹F NMR allows for the direct observation and quantification of the trifluoromethylated product. beilstein-journals.org By adding an internal standard, such as hexafluorobenzene, the yield of the reaction can be accurately calculated directly from the ¹⁹F NMR spectrum. beilstein-journals.org This method offers a non-invasive way to gain kinetic and mechanistic information about the reaction. jhu.edursc.org

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional molecular structure of crystalline compounds. caltech.edu For derivatives of this compound, single-crystal X-ray diffraction analysis can precisely measure bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net This technique is invaluable for confirming the regiochemistry and stereochemistry of reaction products derived from this compound. Although a crystal structure for this compound itself is not prominently featured in the search results, the structures of its reaction products are often determined by X-ray crystallography to provide unambiguous proof of their chemical identity. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 272.01 g/mol . nih.gov Gas chromatography-mass spectrometry (GC-MS) is often used to assess the purity of this compound and to identify any impurities. thermofisher.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For the isomeric 4-iodobenzotrifluoride (B1294960), the top peak in its GC-MS spectrum is observed at an m/z of 145. nih.gov

Spectroscopic Studies (e.g., UV-Vis, FTIR)

Other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about the structure and electronic properties of this compound.

FTIR Spectroscopy : This technique is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, as well as C-H and C=C stretching and bending vibrations of the benzene (B151609) ring. nih.gov These spectra can be recorded using various techniques, including as a neat liquid between salt plates (capillary cell) or using Attenuated Total Reflectance (ATR). nih.gov The presence of these characteristic peaks helps to confirm the identity of the compound. nih.govrsc.org

UV-Vis Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov Aromatic compounds like this compound typically show absorption bands in the UV region due to π-π* transitions of the benzene ring. researchgate.netresearchgate.net The position and intensity of these absorptions can be influenced by the substituents on the ring.

Interactive Data Table: Spectroscopic Data for Iodobenzotrifluoride Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃) | Key FTIR Absorptions (cm⁻¹) |

| This compound | C₇H₄F₃I | 272.01 nih.gov | Not explicitly stated, but expected near -63 colorado.edu | C-F, C=C (aromatic), C-I |

| 4-Iodobenzotrifluoride | C₇H₄F₃I | 272.01 nih.gov | Not explicitly stated, but expected near -63 colorado.edu | C-F, C=C (aromatic), C-I |

Electrochemical Techniques (e.g., Cyclic Voltammetry)nih.gov

Electrochemical methods, particularly cyclic voltammetry (CV), offer a powerful lens through which to examine the redox properties of this compound. This technique provides valuable insights into the electron transfer processes, reaction mechanisms, and the stability of reactive intermediates. While specific, detailed research focusing exclusively on the cyclic voltammetry of this compound is not extensively documented in publicly available literature, its electrochemical behavior can be inferred from studies on related iodinated and trifluoromethylated aromatic compounds.

The primary electrochemical process of interest for this compound is its reduction, which is anticipated to involve the cleavage of the carbon-iodine (C-I) bond. This is a characteristic reaction for many halogenated aromatic compounds upon electrochemical reduction. The general mechanism proceeds via an initial electron transfer to the molecule, forming a radical anion. This intermediate can then undergo fragmentation, leading to the expulsion of an iodide ion and the formation of a benzotrifluoride (B45747) radical. This radical species can subsequently be reduced further or can abstract a hydrogen atom from the solvent to yield benzotrifluoride.

The presence of the trifluoromethyl (-CF3) group on the aromatic ring is expected to have a significant influence on the reduction potential of this compound. The -CF3 group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring. This electronic effect generally makes the molecule more susceptible to reduction. Consequently, the reduction potential of this compound is predicted to be less negative (i.e., reduction occurs more readily) than that of unsubstituted iodobenzene.

Studies on the electrochemical reduction of various iodinated aromatic compounds have shown that the cleavage of the C-I bond is a common pathway. For instance, the electrochemical reduction of diatrizoate, a complex iodinated aromatic compound used as a contrast agent, demonstrates nearly complete deiodination at potentials around -1.3 V versus a Saturated Calomel Electrode (SCE). The reduction of simpler iodinated aromatics also follows this trend, with the ease of reduction being influenced by the nature and position of other substituents on the aromatic ring.

The electrochemical behavior of trifluoromethylated aromatic compounds has also been a subject of investigation. While the C-F bond is generally very strong and less prone to reductive cleavage than the C-I bond, the -CF3 group's electronic influence is paramount in facilitating the reduction of other substituents.

Illustrative Research Findings

To contextualize the expected electrochemical properties of this compound, a comparative analysis with related compounds is useful. The following data table, while not containing experimentally determined values for this compound due to their absence in readily available literature, illustrates the anticipated trends in reduction potentials based on the principles discussed. The values are representative and intended for comparative purposes.

| Compound Name | Structure | Expected Peak Reduction Potential (Ep) vs. SCE (V) | Key Observations |

| Iodobenzene | C6H5I | More Negative | Serves as a baseline for the reduction of an iodinated aromatic ring. |

| This compound | o-C6H4(CF3)I | Less Negative than Iodobenzene | The electron-withdrawing -CF3 group facilitates the reduction of the C-I bond. |

| Benzotrifluoride | C6H5CF3 | Significantly More Negative | Reduction of the -CF3 group or the aromatic ring itself requires much higher potentials. |

Note: The specific potential values are illustrative and depend on experimental conditions such as solvent, supporting electrolyte, and electrode material.

In a typical cyclic voltammetry experiment for this compound, one would expect to observe an irreversible reduction peak in the cathodic scan, corresponding to the cleavage of the carbon-iodine bond. The irreversibility arises from the fact that the C-I bond is broken upon reduction, and the resulting products are not readily oxidized back to the parent molecule in the reverse scan. The exact peak potential and the shape of the voltammetric wave would provide detailed information about the kinetics and mechanism of the electron transfer and bond-breaking steps.

Further electrochemical studies, such as controlled-potential electrolysis coupled with spectroscopic analysis of the products, would be invaluable in definitively elucidating the reduction pathway of this compound and quantifying the formation of benzotrifluoride and other potential byproducts.

Environmental and Sustainability Aspects in Fluorine Chemistry Research

Recalcitrance and Environmental Fate of Fluorinated Compounds

Organofluorine compounds are characterized by the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. wikipedia.org This bond strength imparts significant metabolic stability, meaning these compounds are not easily broken down in biological systems. wikipedia.org Consequently, many synthetic fluorocarbons and their derivatives persist in the environment, leading to concerns about bioaccumulation and long-term ecological impact. wikipedia.org

The environmental fate of a specific compound like 2-Iodobenzotrifluoride is not extensively documented in dedicated long-term studies. However, its structural class, benzotrifluorides, are known to be used as intermediates in the chemical industry. epa.gov The persistence of fluorinated compounds, in general, is a significant environmental concern. wikipedia.org For instance, per- and polyfluoroalkyl substances (PFAS) are well-known for their extreme persistence, earning them the name "forever chemicals." courthousenews.comfoodpackagingforum.org While this compound is not a PFAS, the inherent stability of the trifluoromethyl group raises questions about its environmental degradation. The breakdown of such compounds in the environment is often slow and can be influenced by factors such as microbial activity and sunlight. mdpi.com

Studies on other fluorinated compounds, such as perfluorooctane (B1214571) sulfonate (PFOS), have shown that even years after an accidental release, elevated concentrations can persist in local environments like sediment. nih.gov This highlights the long-lasting impact that releases of persistent organofluorine compounds can have. nih.gov The environmental behavior of this compound would likely be influenced by its physical and chemical properties, such as its water solubility and volatility, which determine its distribution in different environmental compartments like water, soil, and air.

Strategies for Sustainable Fluorination

In response to the environmental concerns associated with some fluorinated compounds, significant research efforts are directed towards developing more sustainable fluorination methods.

Use of Safer Reagents (e.g., Cesium Fluoride)

The quest for sustainability in fluorination also involves the use of safer and more environmentally benign reagents. heavenmaterials.com Cesium fluoride (B91410) (CsF) has emerged as a valuable reagent in this regard. heavenmaterials.comnih.gov It serves as a source of the fluoride anion for nucleophilic fluorination reactions and is considered a more reactive source of fluoride compared to some other alkali metal fluorides. wikipedia.org